

mechanism of jasmonic acid perception in plants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+/-)-Jasmonic acid

Cat. No.: B3028552

[Get Quote](#)

An In-depth Technical Guide on the Core Mechanism of Jasmonic Acid Perception in Plants

Introduction

Jasmonates (JAs) are a class of lipid-derived phytohormones that are pivotal in regulating a wide array of plant processes, including growth, development, and, notably, defense responses against biotic and abiotic stresses.^{[1][2]} The perception of the jasmonate signal is a critical initial step that triggers a cascade of downstream events, leading to genome-wide transcriptional reprogramming.^{[3][4]} The bioactive form of the hormone is primarily (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).^{[5][6]} This technical guide provides a comprehensive overview of the core molecular mechanism of JA perception, focusing on the receptor complex, key signaling components, and the experimental methodologies used to elucidate this pathway. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this fundamental process in plant biology.

The Core Perception Machinery: A Tripartite Co-Receptor Complex

Contrary to a simple lock-and-key model, the perception of JA-Ile is a sophisticated process involving a co-receptor complex. This complex consists of three essential components: the F-box protein CORONATINE INSENSITIVE 1 (COI1), a member of the JASMONATE ZIM-DOMAIN (JAZ) family of transcriptional repressors, and the signaling molecule JA-Ile itself.^[7]

[8] Structural and pharmacological data have demonstrated that this tripartite assembly constitutes the true jasmonate receptor.[7][8]

CORONATINE INSENSITIVE 1 (COI1)

COI1 is an F-box protein that serves as the substrate-recruiting subunit of a Skp1-Cullin1-F-box (SCF) type E3 ubiquitin ligase complex, known as SCFCOI1.[7][9] Structurally, COI1 features a C-terminal leucine-rich repeat (LRR) domain that forms a horseshoe-shaped structure.[7] This structure contains an open pocket that specifically recognizes and binds the bioactive hormone, JA-Ile.[7][10] The phytotoxin coronatine (COR), produced by the bacterium *Pseudomonas syringae*, is a structural mimic of JA-Ile and can also activate this pathway.[11]

JASMONATE ZIM-DOMAIN (JAZ) Proteins

JAZ proteins are a family of transcriptional repressors that are the primary targets of the SCFCOI1 complex.[7][9] In the absence of JA-Ile, JAZ proteins bind to and inhibit the activity of various transcription factors, thereby repressing JA-responsive genes.[12][13] A key feature of JAZ proteins is a conserved C-terminal sequence known as the Jas motif (or JAZ degron).[7][14] This bipartite degron is essential for the interaction with COI1 and consists of a conserved α -helix for docking onto COI1 and a loop region that traps the hormone within its binding pocket.[7][8]

Inositol Pentakisphosphate (InsP₅) as a Co-factor

A crucial discovery in understanding JA perception was the identification of inositol pentakisphosphate (InsP₅) as an integral component of the co-receptor complex.[7][8] InsP₅ acts as a molecular "glue," interacting with both COI1 and the JAZ degron adjacent to the JA-Ile binding site, thereby stabilizing the entire complex and enabling high-affinity hormone binding.[7][8]

The Signaling Cascade: From Perception to Gene Activation

The perception of JA-Ile initiates a well-defined signaling cascade leading to the activation of downstream genes.

- Hormone Binding and Complex Formation: In the presence of JA-Ile, the hormone binds to the pocket in COI1. This binding event promotes the interaction between COI1 and the Jas motif of a JAZ repressor protein, forming the stable COI1-JA-Ile-JAZ complex, which is further stabilized by InsP₅.[\[3\]](#)[\[7\]](#)
- Ubiquitination and Degradation of JAZ: The formation of this complex brings the JAZ protein into proximity with the SCFCOI1 E3 ubiquitin ligase machinery. This leads to the polyubiquitination of the JAZ protein, marking it for degradation by the 26S proteasome.[\[9\]](#)[\[15\]](#)
- Release and Activation of Transcription Factors: The degradation of JAZ repressors liberates transcription factors that were previously inhibited. The most well-characterized of these is MYC2, a basic helix-loop-helix (bHLH) transcription factor.[\[3\]](#)[\[12\]](#)
- Transcriptional Activation: Once released, MYC2, often in association with the Mediator complex subunit MED25, binds to G-box motifs in the promoters of early JA-responsive genes, activating their transcription.[\[16\]](#)[\[17\]](#) This leads to the physiological and defense responses associated with jasmonate signaling.
- Signal Termination: The JA signaling pathway incorporates a negative feedback loop to ensure timely termination. MYC2 directly activates the expression of a group of bHLH transcription factors known as MYC2-TARGETED BHLHs (MTBs).[\[16\]](#)[\[18\]](#) These MTB proteins then compete with MYC2 for binding to target gene promoters and also interfere with the formation of the functional MYC2-MED25 complex, thereby attenuating the JA response.[\[16\]](#)[\[18\]](#)

Quantitative Data on Receptor Interactions

Quantitative analysis of the binding affinities within the co-receptor complex has been crucial for understanding its function. Radioligand binding assays have provided key insights into the strength of these interactions.

Interacting Proteins	Ligand	Dissociation Constant (Kd)	Reference
COI1-ASK1 + JAZ1	³ H-coronatine	48 ± 13 nM	[7][8]
COI1-ASK1 + JAZ6	³ H-coronatine	68 ± 15 nM	[7][8]

The co-factor InsP₅ is essential for high-affinity binding. Experiments using dialyzed proteins stripped of endogenous InsP₅ show that binding can be rescued by the addition of exogenous InsP₅.

Assay Condition	Ligand	Co-factor	Half-maximal Effective Concentration (EC ₅₀)	Reference
Dialyzed COI1-ASK1 + JAZ1	³ H-coronatine	Ins(1,2,4,5,6)P ₅	27 ± 12 nM	[8]

Key Experimental Protocols

The elucidation of the JA perception mechanism has relied on a combination of genetic, biochemical, and structural biology techniques.

In Vitro Radioligand Binding Assay

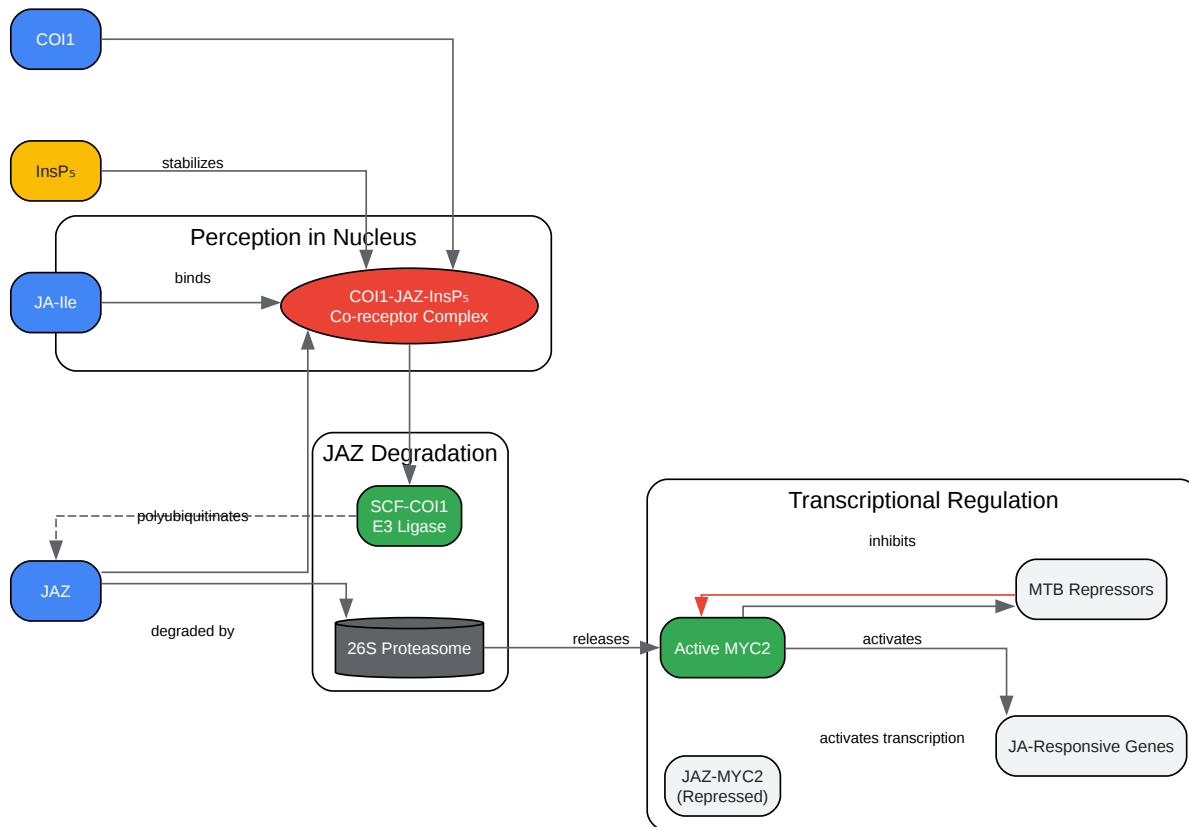
This assay is used to quantify the direct interaction between the COI1-JAZ complex and a radiolabeled ligand, such as ³H-coronatine.

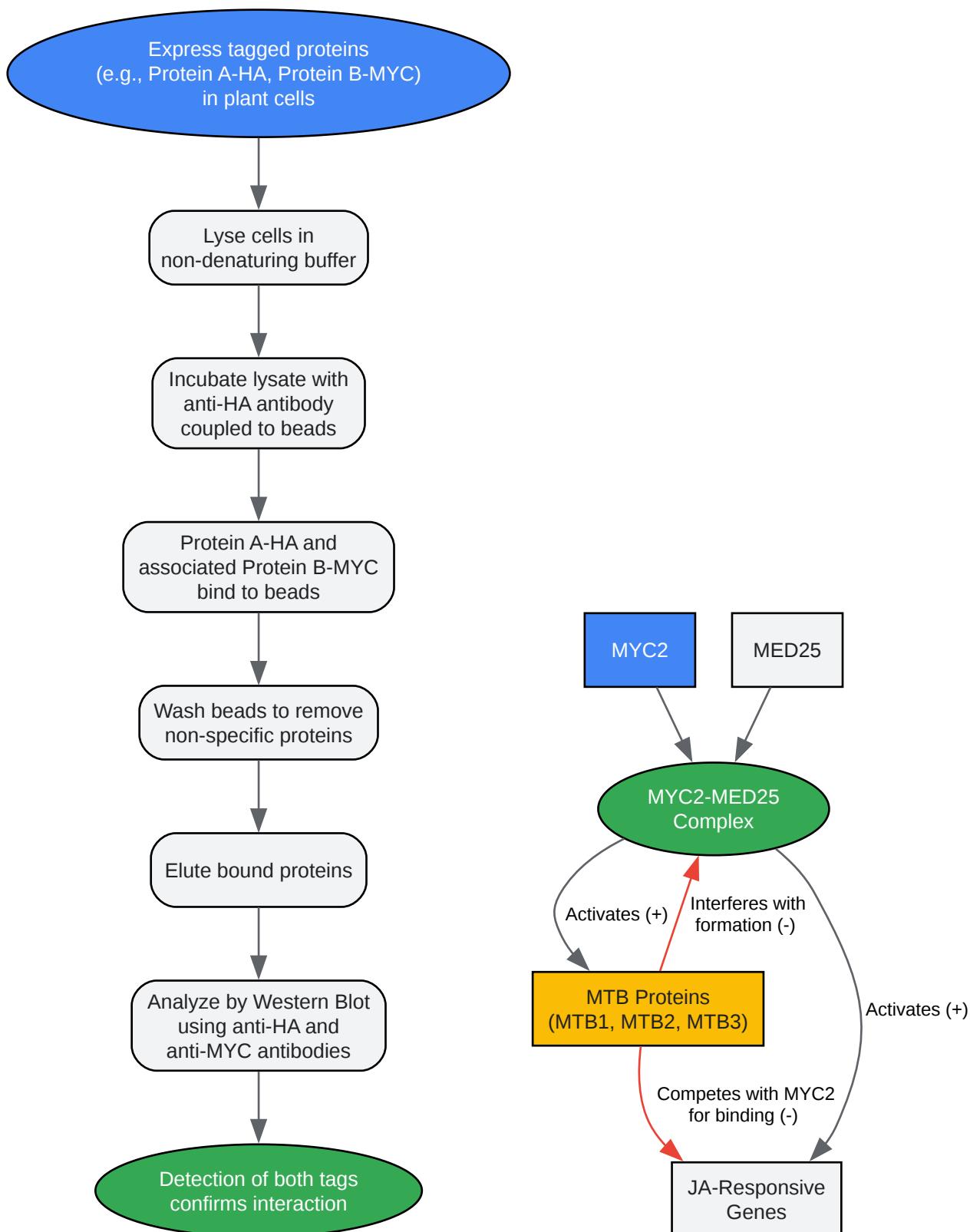
- Protein Expression and Purification: Recombinant COI1 (often in complex with ASK1 for stability) and full-length JAZ proteins are expressed (e.g., in insect cells) and purified.
- Binding Reaction: Purified proteins are incubated in a binding buffer with increasing concentrations of the radiolabeled ligand. To determine non-specific binding, a parallel set of reactions is included with a large excess of the corresponding unlabeled ligand.

- Separation of Bound and Free Ligand: The protein-ligand complexes are separated from the unbound ligand, typically using a filtration method (e.g., passing the reaction through a filter that retains proteins but not small molecules).
- Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
- Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted, and the dissociation constant (K_d) is determined by fitting the data to a saturation binding curve.[\[7\]](#)

Co-immunoprecipitation (Co-IP)

Co-IP is used to detect and validate protein-protein interactions *in vivo* or *in vitro*. For example, to test the JA-Ile-dependent interaction between COI1 and JAZ1.


- Protein Expression: Plant tissues or protoplasts are transiently or stably transformed to express tagged versions of the proteins of interest (e.g., COI1-HA and JAZ1-MYC).
- Cell Lysis: The cells are harvested and lysed in a non-denaturing lysis buffer to release the proteins while preserving their interactions.
- Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the protein tags (e.g., anti-HA antibody) that has been coupled to agarose or magnetic beads. This "pulls down" the target protein (COI1-HA) and any interacting partners (JAZ1-MYC).
- Washing: The beads are washed several times to remove non-specifically bound proteins.
- Elution and Detection: The bound proteins are eluted from the beads, separated by SDS-PAGE, and analyzed by Western blotting using antibodies against both protein tags (anti-HA and anti-MYC). The presence of the second protein (JAZ1-MYC) in the immunoprecipitate confirms the interaction.[\[19\]](#)


Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method for identifying novel protein-protein interactions. It was instrumental in identifying the interaction between COI1 and JAZ proteins.

- Vector Construction: The "bait" protein (e.g., JAZ1) is fused to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4). The "prey" protein (e.g., COI1) is fused to the activation domain (AD) of the same transcription factor.
- Yeast Transformation: Both bait and prey constructs are co-transformed into a suitable yeast reporter strain. This strain has reporter genes (e.g., HIS3, ADE2, lacZ) whose expression is controlled by promoters containing the GAL4 binding sites.
- Interaction Screening: If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This drives the expression of the reporter genes.
- Selection and Validation: Yeast cells are grown on selective media lacking specific nutrients (e.g., histidine, adenine). Growth on this medium indicates a positive interaction. The interaction is often confirmed with a colorimetric assay for β -galactosidase activity. To test for hormone dependency, the growth medium can be supplemented with JA-Ile or coronatine. [\[20\]](#)[\[21\]](#)

Visualizations of Signaling Pathways and Workflows

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Multifaceted Roles of MYC2 in Plants: Toward Transcriptional Reprogramming and Stress Tolerance by Jasmonate Signaling [frontiersin.org]
- 4. Phosphorylation-Coupled Proteolysis of the Transcription Factor MYC2 Is Important for Jasmonate-Signaled Plant Immunity | PLOS Genetics [journals.plos.org]
- 5. publications aston.ac.uk [publications aston.ac.uk]
- 6. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Arabidopsis CORONATINE INSENSITIVE1 Protein Is a Jasmonate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. plantae.org [plantae.org]

- 17. researchgate.net [researchgate.net]
- 18. MYC2 Regulates the Termination of Jasmonate Signaling via an Autoregulatory Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transcriptional Mechanism of Jasmonate Receptor COI1-Mediated Delay of Flowering Time in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. Comprehensive analysis of protein interactions between JAZ proteins and bHLH transcription factors that negatively regulate jasmonate signaling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [mechanism of jasmonic acid perception in plants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028552#mechanism-of-jasmonic-acid-perception-in-plants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com